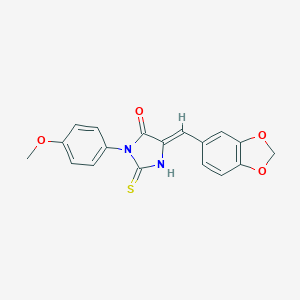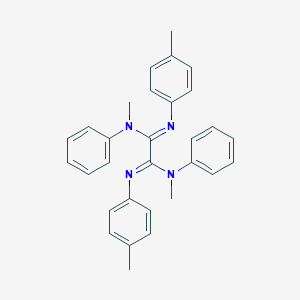
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. DIBAL-H is a reducing agent that is commonly used for the reduction of esters, ketones, and nitriles. It is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a reducing agent that works by transferring a hydride ion to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl carbon of the substrate, resulting in the reduction of the carbonyl group to an alcohol. The mechanism of action of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is well-established, and it is widely used in scientific research.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is not used in biochemical and physiological experiments due to its reducing properties. It can cause damage to the cells and tissues due to its ability to reduce proteins and other biomolecules. Therefore, it is not recommended to use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in biochemical and physiological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide has several advantages and limitations for lab experiments. Its main advantage is its ability to reduce a wide range of organic compounds, making it a versatile reducing agent. Its limitations include its toxicity and flammability. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is highly reactive and should be handled with care. It is also expensive and not readily available in some parts of the world.
Zukünftige Richtungen
There are several future directions for the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in scientific research. One direction is the development of new synthetic methods that use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a reducing agent. Another direction is the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in the synthesis of new drugs and drug intermediates. The development of safer and more efficient reducing agents is also an area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a versatile reducing agent that is widely used in scientific research. Its ability to reduce a wide range of organic compounds makes it a valuable tool in organic synthesis, biochemistry, and pharmacology. However, its toxicity and flammability make it a challenging compound to work with. Future research should focus on the development of safer and more efficient reducing agents.
Synthesemethoden
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is synthesized by reacting diisobutylaluminum hydride (DIBAL) with imidazole. The reaction takes place in anhydrous conditions and yields N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a white solid. The synthesis of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a well-established process, and the compound is readily available in the market.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is widely used in scientific research for the reduction of various organic compounds. It is commonly used in organic synthesis for the reduction of esters, ketones, and nitriles. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is also used in biochemistry for the reduction of proteins, peptides, and other biomolecules. In pharmacology, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is used for the synthesis of drugs and drug intermediates.
Eigenschaften
Produktname |
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide |
|---|---|
Molekularformel |
C30H30N4 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
1-N,2-N-dimethyl-1-N//',2-N//'-bis(4-methylphenyl)-1-N,2-N-diphenylethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-23-15-19-25(20-16-23)31-29(33(3)27-11-7-5-8-12-27)30(32-26-21-17-24(2)18-22-26)34(4)28-13-9-6-10-14-28/h5-22H,1-4H3 |
InChI-Schlüssel |
ZNGZCAFGSSVUPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




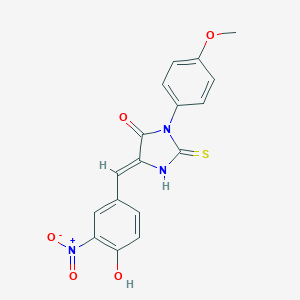

![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
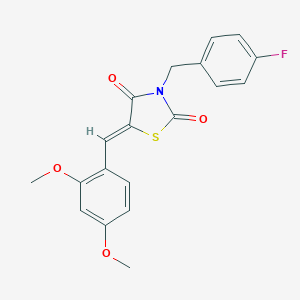
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
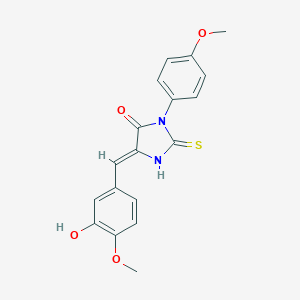
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)
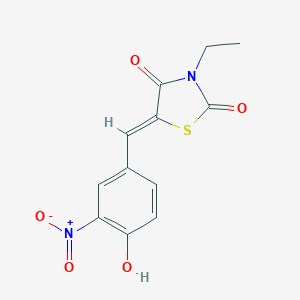
![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
